molecular formula C14H18N2O5 B554465 Z-Gln-ome CAS No. 2650-67-1

Z-Gln-ome

Cat. No.: B554465
CAS No.: 2650-67-1
M. Wt: 294.3 g/mol
InChI Key: UGLQIOYVRJQLOG-NSHDSACASA-N
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Description

It is commonly used in peptide synthesis and has applications in various fields such as drug development, environmental management, and industrial processes. The compound is characterized by its ability to form stable peptide bonds, making it a valuable tool in biochemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Gln-ome can be synthesized through the enzymatic crosslinking of gelatin polymers via microbial transglutaminase. This process involves the integration of this compound into gelatin polymers, creating dynamic π–π stacking interactions that enhance the mechanical and conductive properties of the resulting hydrogels . The reaction conditions typically involve a temperature of 37°C and a pH of 6.0, with the use of reagents such as hydroxylamine and calcium chloride .

Industrial Production Methods

Industrial production of this compound often involves the use of microbial transglutaminase to catalyze the formation of isopeptide bonds between glutamine and lysine residues. This enzymatic process is efficient and can be scaled up for large-scale production . The use of microbial transglutaminase allows for the production of this compound with high purity and yield, making it suitable for various industrial applications.

Chemical Reactions Analysis

Types of Reactions

Z-Gln-ome undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as ruthenium (VIII), leading to the formation of novel side chains.

    Reduction: Reduction reactions involving this compound can result in the formation of various amino acid derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydroxylamine, calcium chloride, and ruthenium (VIII). The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions involving this compound include various peptide derivatives and amino acid analogs. These products are valuable in biochemical research and industrial applications due to their stability and bioactivity .

Scientific Research Applications

Z-Gln-ome has a wide range of scientific research applications, including:

    Chemistry: It is used in peptide synthesis and the development of novel peptide-based materials.

    Biology: this compound is utilized in studies involving protein modification and enzyme activity.

    Industry: this compound is used in the production of conductive hydrogels and other advanced materials with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of Z-Gln-ome involves its ability to form stable peptide bonds through enzymatic crosslinking. Microbial transglutaminase catalyzes the acyl transfer reaction between the γ-carboxyamide groups of glutamine and primary amines, resulting in the formation of isopeptide bonds . This process enhances the mechanical and conductive properties of the resulting materials, making them suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    N-Carbobenzoxy-L-glutamic acid: Similar to Z-Gln-ome, this compound is used in peptide synthesis and has applications in biochemical research.

    N-Carbobenzoxy-L-asparagine methyl ester: Another derivative used in peptide synthesis, with similar properties and applications.

Uniqueness of this compound

This compound is unique due to its ability to form stable peptide bonds and enhance the mechanical and conductive properties of materials through enzymatic crosslinking. This makes it a valuable tool in the development of advanced materials and peptide-based therapeutics .

Properties

IUPAC Name

methyl (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-20-13(18)11(7-8-12(15)17)16-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,15,17)(H,16,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLQIOYVRJQLOG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was Z-Gln-OMe included in the study on Lysine-Vasopressin structure?

A: The researchers used this compound [] as a model compound to help interpret the NMR spectra of lysine-vasopressin (LysVP) and its analogs. By comparing the chemical shifts and coupling constants of specific protons in this compound with those in LysVP, the researchers aimed to deduce structural information about LysVP. Specifically, they were interested in understanding the conformational behavior of the glutamine residue within the larger peptide structure.

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